Lactimidomycin Exhibits 30-Fold Higher Ribosomal Binding Affinity than Cycloheximide
Lactimidomycin binds to the same site on the 60S ribosomal subunit as cycloheximide, but with a significantly higher affinity. The equilibrium dissociation constant (Kd) for Lactimidomycin is 500 nM, compared to 15 µM for cycloheximide [1]. This 30-fold difference in binding affinity translates directly into a 10-fold greater potency in inhibiting protein synthesis .
| Evidence Dimension | 60S Ribosomal Subunit Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | Cycloheximide: 15 µM (15,000 nM) |
| Quantified Difference | 30-fold higher affinity (lower Kd) |
| Conditions | In vitro binding assay, purified ribosomes |
Why This Matters
Superior binding affinity ensures that lower concentrations of Lactimidomycin are required to achieve effective translation inhibition, reducing off-target effects and experimental variability.
- [1] Schneider-Poetsch, T., et al. (2010). Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin. *Nature Chemical Biology*, 6(3), 209-217. View Source
